2-甲基-6-乙基-3-羟基吡啶
描述
2-Methyl-6-ethyl-3-hydroxypyridine, also known as Emoxypine or Mexidol when used as the succinate salt, is an antioxidant manufactured in Russia . Its chemical structure resembles that of pyridoxine, a type of vitamin B6 . It is not approved for any medical use in the United States or Europe . It is used as an antidepressant agent .
Synthesis Analysis
The compound was first synthesized by L.D. Smirnov and K.M. Dumayev . The ester of thioctic (α-lipoic) acid and 2-ethyl-6-methyl-3-hydroxypyridine was synthesized . The toxicity decreased while the antihypoxic activity simultaneously increased for an equimolar mixture of thioctic acid and 2-ethyl-6-methyl-3-hydroxypyridine after they were combined into 2-ethyl-6-methylpyridinol-3-yl thioctate .Molecular Structure Analysis
The molecular formula of 2-Methyl-6-ethyl-3-hydroxypyridine is C8H11NO . Its molar mass is 137.182 g·mol −1 . The structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate shows that the antioxidant properties of the compound are caused by hydroxypyridine and are determined via its radical scavenging activity and the suppression of lipid peroxidation .Chemical Reactions Analysis
The compound has been found to have MAO-modulating actions, the directions depending on their chemical structural properties . The isolated 3-hydroxypyridine derivative emoxypine decreased MAO-A activity by 34 – 44% and MAO-B activity by 9 – 10% .Physical and Chemical Properties Analysis
The compound is a white to off-white solid . It has a density of 1.053g/cm3 . Its boiling point is 280.6℃ at 760mmHg and the melting point is 136-138℃ .科学研究应用
合成和化学性质
- 改进的合成工艺:一种新型合成抗氧化剂 2-乙基-6-甲基-3-羟基吡啶盐酸盐已通过改进的工艺合成。该工艺包括用丙酸酐对 2-甲基呋喃进行酰化,产率为 71% 的 2-丙酰基-5-甲基呋喃 (姚兴胜,2007).
医学和生物学应用
- 老年保护剂:该化合物已显示出作为老年保护剂的潜力,证明了某些小鼠品系的寿命延长 (N. 伊曼纽尔和 L. K. 奥布霍娃,1978).
- 脑血流灌注:对大鼠的研究表明,2-乙基-6-甲基-3-羟基吡啶半琥珀酸酯增加了脑血流量,尤其是在全球性暂时性缺血的情况下 (T. S. 甘希纳等人,2011).
- 创伤性脑损伤恢复:它似乎在创伤性脑损伤后改善红细胞的功能和代谢参数以及脑微循环结构方面有效 (V. 波洛佐娃·阿纳斯塔西娅等人,2021).
- 牛皮癣和动脉高血压:该化合物已在患有动脉高血压的牛皮癣患者中显示出临床疗效,证明了显着的抗氧化机制 (G. 马库里纳,2016).
药理学方面
- 抗心律失常特性:已发现 2-乙基-6-甲基-3-羟基吡啶半琥珀酸酯在大鼠模型中表现出显着的抗心律失常活性,表明其治疗范围比一些众所周知的抗心律失常药物更广 (A. I. 图里洛娃等人,2016).
细胞和分子研究
- 线粒体效应:观察到该化合物在大鼠肝线粒体中调节脂质过氧化和线粒体蛋白的氧化修饰 (A. 西尼茨基等人,2021).
癌症研究
- 潜在的抗癌剂:对源自 3-羟基吡啶的吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪的研究已显示出对培养的 L1210 细胞增殖和 P388 白血病小鼠存活的影响 (C. 坦普尔等人,1983).
作用机制
Emoxypine’s mechanism of action is believed to be its antioxidant and membrane-protective effects . It inhibits oxidation of biomembrane lipids, increases the activity of antioxidant enzymes, specifically that of superoxide dismutase, responsible for the formation and consumption of lipid peroxides and active oxygen forms .
安全和危害
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having flammable liquids (Category 3), H226 Acute toxicity, Oral (Category 4), H302 Acute toxicity, Inhalation (Category 3), H331 Acute toxicity, Dermal (Category 3), H311 Skin corrosion (Category 1B), H314 Serious eye damage (Category 1), H318 .
属性
IUPAC Name |
6-ethyl-2-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-5-8(10)6(2)9-7/h4-5,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMHERRLMJDWQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195233 | |
Record name | 2-Methyl-6-ethyl-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42451-07-0 | |
Record name | 2-Methyl-6-ethyl-3-hydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042451070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-6-ethyl-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-6-ETHYL-3-HYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W522N65A4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence for the neuroprotective effects of 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate in ischemic stroke?
A: Research suggests that 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate may have neuroprotective properties. In a rat model of ischemic stroke induced by occlusion of the left middle cerebral artery, treatment with 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate led to observable regenerative processes in the ischemic brain tissue [, ]. This suggests a potential therapeutic benefit of the compound in mitigating the damaging effects of stroke.
Q2: How does the duration of treatment with 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate influence its neuroprotective effects?
A: The study investigating the effects of 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate in the rat stroke model compared two treatment durations: 6 days and 12 days [, ]. The results indicated that both treatment durations led to regenerative processes in the damaged brain tissue. Notably, the 12-day treatment period demonstrated greater effectiveness, suggesting that the neuroprotective effects of the compound might be time-dependent and potentially enhanced with longer treatment durations.
Q3: What are the limitations of the current research on 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate in ischemic stroke?
A: The current research on 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate and its potential in treating ischemic stroke primarily relies on preclinical animal models [, ]. While these studies provide valuable insights, further research, including clinical trials, is necessary to confirm these findings in humans and determine the compound's safety, efficacy, and optimal dosing regimens for potential therapeutic applications in stroke patients.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。